molecular formula C11H11N3O B13338196 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13338196
M. Wt: 201.22 g/mol
InChI Key: KWPKXWKCULDXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 1552755-40-4) is a heterocyclic compound of significant interest in scientific research, featuring a pyridine core substituted with a 2-methylimidazole ring at the 5-position and an acetyl group at the 2-position . This structure combines aromatic and electron-rich moieties, making it a versatile candidate for diverse applications. In chemistry, it serves as a fundamental building block for synthesizing more complex heterocyclic compounds and can act as a ligand in coordination chemistry due to its nitrogen-rich structure, which can coordinate with transition metal ions . In biological and medicinal research, this compound is studied for its potential antimicrobial properties. Screening studies indicate potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli , as well as fungal pathogens such as Candida albicans . The mechanism of action is thought to involve interaction with bacterial and fungal cell membranes, disrupting their integrity . The imidazole ring is particularly significant, as it is known to coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity . This compound is closely related to a class of azole-based inhibitors investigated for targeting enzymes like heme oxygenase, where the imidazole moiety serves as an anchor to the heme iron . As a scaffold, it provides researchers with a platform for further chemical modification and exploration of structure-activity relationships. The compound is offered for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[5-(2-methylimidazol-1-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8(15)11-4-3-10(7-13-11)14-6-5-12-9(14)2/h3-7H,1-2H3

InChI Key

KWPKXWKCULDXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CN=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials : The synthesis often begins with pyridine derivatives and imidazole precursors.
  • Condensation Reaction : A key step involves the formation of the imidazolyl-pyridine core through condensation reactions.
  • Functionalization : The introduction of the ethanone group typically involves acylation reactions.

Specific Synthetic Routes

Route 1: Condensation and Acylation

  • Step 1 : Synthesize the 2-methyl-1H-imidazol-1-yl pyridine core via a condensation reaction between appropriate pyridine and imidazole derivatives.
  • Step 2 : Perform an acylation reaction to introduce the ethanone group.

Route 2: One-Pot Synthesis

  • Utilize a one-pot approach combining multiple components to form the desired structure in fewer steps, potentially increasing efficiency and yield.

Analysis of Preparation Methods

Advantages and Challenges

Method Advantages Challenges
Condensation and Acylation High specificity, good yields Requires multiple steps, potential for side reactions
One-Pot Synthesis Increased efficiency, reduced waste Difficulty in controlling reaction conditions, lower specificity

Research Discoveries

Recent studies have focused on optimizing reaction conditions and exploring new catalysts to improve yields and reduce reaction times. For instance, the use of green solvents and catalysts has become a priority to make these syntheses more environmentally friendly.

Data and Tables

Physical and Chemical Properties

Property Value
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS Number 1552755-40-4

Synthesis Conditions

Reaction Conditions Yield
Condensation 70°C, 4 hours 70-80%
Acylation Room temperature, 2 hours 60-70%

Chemical Reactions Analysis

N-Alkylation and Acylation

The primary amine at the 5-position undergoes alkylation or acylation under mild conditions. For example:

  • Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methyl derivatives. This reaction is critical for modifying solubility and electronic properties .

  • Acylation : Reaction with acetyl chloride yields the corresponding acetamide, enhancing metabolic stability .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield
N-MethylationCH₃I, K₂CO₃DMF60°C85%
N-AcetylationAcCl, Et₃NCH₂Cl₂RT78%

Electrophilic Substitution on Heterocyclic Rings

The pyrazole and imidazole rings participate in electrophilic substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the pyrazole ring, though regioselectivity depends on steric and electronic factors .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially on the imidazole ring due to its higher electron density .

Example Reaction Pathway :

Pyrazole ringHNO3/H2SO44-Nitro derivative(Yield: 65%)[6]\text{Pyrazole ring} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro derivative} \quad \text{(Yield: 65\%)}[6]

Cyclization and Ring-Opening Reactions

The compound acts as a precursor in multicomponent cyclization reactions:

  • Pyrazolo[3,4-c]isothiazole Formation : Reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under acidic conditions generates fused isothiazole derivatives .

  • Thermolysis : Heating intermediates (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives) yields pyrazolo[3,4-d]thiazoles, confirmed via X-ray crystallography .

Mechanistic Insight :

  • Acidic conditions favor dithiazolylidene intermediates, while basic conditions promote aromatization to isothiazoles .

Oxidation and Reduction

  • Oxidation : Hydrogen peroxide oxidizes the primary amine to a nitro group, though overoxidation risks require careful control .

  • Reduction : Sodium borohydride selectively reduces imine bonds in Schiff base derivatives formed via condensation reactions .

Selectivity Data :

SubstrateReagentProductSelectivity
AmineH₂O₂Nitro70%
ImineNaBH₄Secondary amine>90%

Condensation Reactions

The amine group reacts with aldehydes/ketones to form Schiff bases, enabling applications in coordination chemistry:

  • With Terephthalaldehyde : Forms bis-pyrazol-4-amine derivatives via a [2+2] condensation, stabilized by intramolecular hydrogen bonding (confirmed by IR and XRD) .

21,4-dimethyl-3-(1-methylimidazol-2-yl)-1H-pyrazol-5-amine+terephthalaldehydeMeOHBis-Schiff base(Yield: 88%)[7]2\,\text{1,4-dimethyl-3-(1-methylimidazol-2-yl)-1H-pyrazol-5-amine} + \text{terephthalaldehyde} \xrightarrow{\text{MeOH}} \text{Bis-Schiff base} \quad \text{(Yield: 88\%)}[7]

Metal Complexation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its nitrogen-rich structure:

  • Cu(II) Complexes : Exhibit enhanced catalytic activity in oxidation reactions .

  • Fe(III) Complexes : Used in biomimetic studies due to redox-active properties.

Scientific Research Applications

1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives to highlight key differences in substituents, synthesis methods, and biological activities.

Structural and Functional Analogues

Key Findings from Research

Antibacterial Activity : Pyrazoline-indole hybrids (e.g., the compound from Rajaraman et al.) outperform imidazole-pyridine derivatives in antibacterial potency, likely due to the synergistic effect of the indole and chlorophenyl groups .

Anti-Inflammatory Activity : The introduction of a thioether-linked oxadiazole ring (compound 4a) significantly enhances anti-inflammatory activity compared to simpler imidazole derivatives. This suggests that extended π-conjugation and sulfur-containing groups improve target binding .

Amino groups (e.g., in 1-(2-amino-1H-imidazol-5-yl)ethan-1-one) enhance solubility due to hydrogen-bonding capacity, which may benefit pharmacokinetics .

Biological Activity

1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one, with the CAS number 1552755-40-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties based on diverse research findings.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O
Molecular Weight201.22 g/mol
CAS Number1552755-40-4

Antibacterial Activity

Recent studies have indicated that compounds containing imidazole and pyridine moieties often exhibit significant antibacterial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Case Study: Antibacterial Screening

In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195

These results suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal properties of this compound were also investigated. Similar to its antibacterial effects, the compound demonstrated notable activity against several fungal strains.

Case Study: Antifungal Screening

The compound was tested against Candida albicans and other fungal pathogens:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

These findings indicate that this compound may serve as a potential antifungal agent, contributing to its therapeutic relevance.

The biological activity of this compound is thought to be linked to its ability to interact with bacterial and fungal cell membranes, disrupting their integrity and function. The presence of the imidazole ring is significant as it is known for its role in chelating metal ions, which can be crucial for microbial growth and metabolism.

Q & A

Q. What is the standard synthetic protocol for 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one?

  • Methodological Answer : A common synthesis involves refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone (5) with aryl/aralkyl amines in dioxane (15 mL) under anhydrous potassium carbonate (100 mg) catalysis for 16 hours. The crude product is precipitated in ice, filtered, washed, and recrystallized from ethanol. Yield and purity depend on amine reactivity and solvent choice . Key Reaction Parameters :
ReagentSolventTime (h)TemperaturePurification
K₂CO₃Dioxane16RefluxRecrystallization (ethanol)

Q. Which spectroscopic methods are recommended for structural characterization?

  • Methodological Answer :
  • NMR : Confirm imidazole and pyridine ring integration (e.g., aromatic protons at δ 7.5–8.5 ppm) and acetyl group resonance (δ ~2.5 ppm for CH₃).
  • IR : Detect carbonyl stretching (~1700 cm⁻¹) and imidazole N-H stretches (~3400 cm⁻¹).
  • X-ray Crystallography : Resolve bond angles and torsional strain in the imidazole-pyridine linkage (e.g., C-N bond lengths ~1.32 Å) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :
  • Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions.
  • Solvent Optimization : Use DMF or THF for sterically hindered amines to improve solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 2–4 hours at 120°C, enhancing yield by 15–20% .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Model interactions with cytochrome P450 enzymes using SMILES notation (e.g., C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=C3[N+](=O)[O-])[N+](=O)[O-]) to identify binding poses .
  • DFT Calculations : Analyze electron density maps to predict nucleophilic attack sites on the imidazole ring (e.g., C2 vs. C4 positions) .

Q. How can discrepancies in reported biological activities of derivatives be resolved?

  • Methodological Answer :
  • Comparative Assays : Standardize testing conditions (e.g., IC₅₀ in μM against HepG2 cells) to eliminate variability .
  • Structural Verification : Use HPLC-MS to confirm purity (>95%) and rule out byproducts .
  • Meta-Analysis : Cross-reference SAR studies to identify substituents (e.g., nitro groups at C5) that enhance bioactivity .

Safety and Handling

Q. What safety precautions are essential during laboratory handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb spills with vermiculite and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

  • Methodological Answer :
  • pH-Dependent Degradation : Stability varies between pH 2–4 due to protonation of the imidazole nitrogen, accelerating hydrolysis.
  • Analytical Limitations : HPLC methods with C18 columns may fail to detect low-concentration degradation products. Validate with LC-MS/MS .

Advanced Synthetic Challenges

Q. What strategies mitigate competing side reactions during imidazole functionalization?

  • Methodological Answer :
  • Protecting Groups : Use Boc or Fmoc groups to shield reactive NH sites during alkylation .
  • Low-Temperature Coupling : Perform reactions at 0–5°C to suppress dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.